

# 5-Fluoro-2-methoxyphenol molecular weight and formula

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## Compound of Interest

Compound Name: **5-Fluoro-2-methoxyphenol**

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An In-Depth Technical Guide to **5-Fluoro-2-methoxyphenol**: A Key Building Block in Modern Synthesis

## Introduction

**5-Fluoro-2-methoxyphenol**, a substituted guaiacol derivative, has emerged as a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on a phenolic ring, provides a versatile scaffold for creating more complex molecules with tailored biological activities. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.<sup>[1]</sup> This guide offers a comprehensive overview of **5-Fluoro-2-methoxyphenol**, detailing its chemical properties, synthesis, and applications for professionals in drug discovery and chemical research.

## Core Molecular and Physicochemical Properties

The fundamental properties of **5-Fluoro-2-methoxyphenol** are summarized below. This data is critical for its use in quantitative experimental design and for predicting its behavior in chemical reactions and biological systems.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	142.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5-fluoro-2-methoxyphenol	<a href="#">[2]</a>
CAS Number	72955-97-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	2-Hydroxy-4-fluoroanisole, 5-Fluoroquaiacol	<a href="#">[2]</a> <a href="#">[4]</a>
Physical Form	Solid	
Boiling Point	223 °C	
Density	1.224 g/cm <sup>3</sup>	

## Molecular Structure

The arrangement of the functional groups on the aromatic ring is key to the reactivity and utility of **5-Fluoro-2-methoxyphenol**. The methoxy group is ortho to the hydroxyl group, while the fluorine atom is in the meta position relative to the hydroxyl.

Caption: Molecular structure of **5-Fluoro-2-methoxyphenol**.

## Significance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal chemists to fine-tune molecular properties. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl, and alter the molecule's overall electronic profile. This can lead to enhanced binding interactions with target proteins.[\[1\]](#)

Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This often results in improved metabolic stability and a longer in-vivo half-life, which are desirable characteristics for a drug. The methoxy group also provides a handle for further chemical modification and can influence

solubility and cell permeability. As a versatile intermediate, **5-Fluoro-2-methoxyphenol** serves as a starting point for synthesizing a wide range of more complex molecules, including heterocyclic compounds that form the core of many active pharmaceutical ingredients.[\[6\]](#)

## Synthetic Approaches

**5-Fluoro-2-methoxyphenol** is recognized as an important intermediate in the synthesis of pharmaceuticals and pesticides.[\[5\]](#) A common and effective strategy for its synthesis involves the ortho-directed metallation of a substituted anisole precursor, followed by electrophilic quenching.

## Illustrative Synthetic Protocol: Ortho-Lithiation and Borylation

This protocol is based on established methods for the regioselective functionalization of fluoroanisoles and serves as a robust template for laboratory-scale synthesis.[\[7\]](#) The causality behind this experimental choice lies in the ability of the methoxy group to direct the strong base (n-butyllithium) to deprotonate the adjacent ortho position, a well-documented phenomenon in aromatic chemistry. The subsequent reaction with a boron electrophile and oxidation provides a high-yielding route to the desired phenol.

### Step-by-Step Methodology:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The precursor, 4-fluoroanisole, is then dissolved in the THF.
- **Cooling:** The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
- **Lithiation:** A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete formation of the lithiated intermediate.

- **Borylation:** Trimethoxyborane, dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. This electrophile is trapped by the organolithium species to form a boronate ester intermediate. The mixture is stirred for an additional hour at this temperature.
- **Oxidation and Quench:** The reaction is slowly warmed to 0 °C. The boronate ester is then oxidized in situ. This is typically achieved by the sequential addition of glacial acetic acid followed by a careful, dropwise addition of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). The reaction is then allowed to warm to room temperature and stirred overnight.
- **Work-up and Purification:** The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or THF). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure **5-Fluoro-2-methoxyphenol**.

## Analytical Characterization

To ensure the identity and purity of synthesized **5-Fluoro-2-methoxyphenol**, a combination of standard analytical techniques is employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to each unique nucleus in the molecule.
- **Mass Spectrometry (MS):** Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound. The molecular ion peak (M<sup>+</sup>) for **5-Fluoro-2-methoxyphenol** would be observed at an m/z of approximately 142.13.[2]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing the purity of the compound. By using a suitable column and mobile phase, the percentage purity of the final product can be accurately determined.

## Safety and Handling

Proper safety precautions are essential when working with **5-Fluoro-2-methoxyphenol**.

- Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[2]
- Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature or refrigerated (2-8°C), away from incompatible materials.[5]

## Conclusion

**5-Fluoro-2-methoxyphenol** is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to effectively and safely leverage this compound to advance their discovery programs.

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